3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate
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Overview
Description
3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate is an organic compound characterized by the presence of chlorobenzoyl and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate typically involves esterification reactions. One common method is the reaction between 3-hydroxy-5-methylphenyl 4-chlorobenzoate and 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: Reduction of the chlorobenzoyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (e.g., NH3) or thiols (e.g., RSH) in the presence of a base.
Major Products
Hydrolysis: 4-chlorobenzoic acid, 3-hydroxy-5-methylphenyl 4-chlorobenzoate.
Reduction: 3-((4-Hydroxybenzoyl)oxy)-5-methylphenyl 4-hydroxybenzoate.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It may also serve as a model compound for investigating the metabolism of chlorinated aromatic esters.
Medicine
Industry
In industry, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate exerts its effects involves interactions with enzymes that catalyze ester hydrolysis. The compound’s ester bonds are susceptible to cleavage by esterases, leading to the formation of the corresponding acids and alcohols. These reactions can be studied to understand the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorobenzoyl)oxy)-4-methylphenyl 4-chlorobenzoate
- 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 3-chlorobenzoate
- 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-bromobenzoate
Uniqueness
3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate is unique due to the specific positioning of the chlorobenzoyl and chlorobenzoate groups. This arrangement influences its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent positions or types.
Properties
Molecular Formula |
C21H14Cl2O4 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-5-methylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14Cl2O4/c1-13-10-18(26-20(24)14-2-6-16(22)7-3-14)12-19(11-13)27-21(25)15-4-8-17(23)9-5-15/h2-12H,1H3 |
InChI Key |
QYTRPNSQJWORCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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